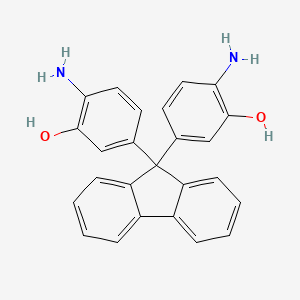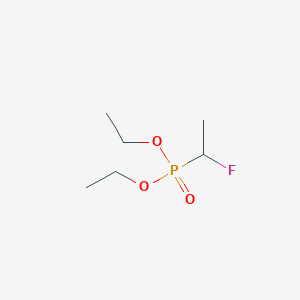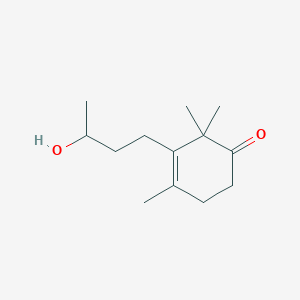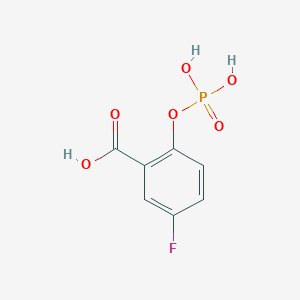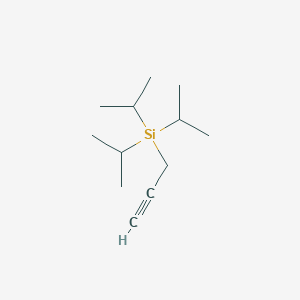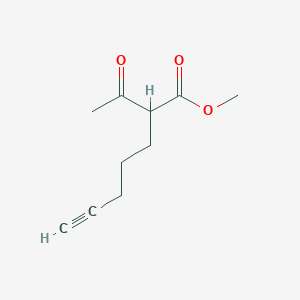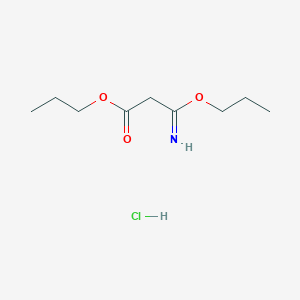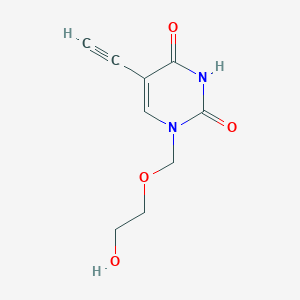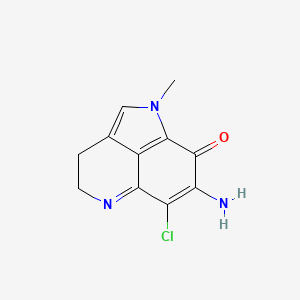![molecular formula C18H15NO2 B14276986 Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- CAS No. 124902-95-0](/img/structure/B14276986.png)
Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- is a heterocyclic aromatic organic compound It consists of a quinoline core structure with a 2-[2-(1,3-benzodioxol-5-yl)ethyl] substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves multi-step reactions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid . For the specific compound Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-, a typical synthetic route might involve the condensation of 2-(1,3-benzodioxol-5-yl)ethylamine with a quinoline derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable methods. These include solvent-free reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts . These methods not only improve the yield but also reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimalarial, anticancer, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline derivatives often involves interaction with DNA or enzymes. For instance, quinoline compounds can intercalate into DNA, disrupting its function and leading to cell death. They can also inhibit enzymes like topoisomerases, which are crucial for DNA replication . The specific molecular targets and pathways can vary depending on the substituents on the quinoline ring.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: Similar structure but with the nitrogen atom in a different position, leading to different biological activities.
Cinchonine: A natural alkaloid with a quinoline structure, used as an antimalarial agent.
Uniqueness
Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- is unique due to the presence of the 1,3-benzodioxole moiety, which can enhance its biological activity and specificity. This structural feature can lead to improved binding affinity to biological targets and potentially lower toxicity compared to other quinoline derivatives .
Properties
CAS No. |
124902-95-0 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)ethyl]quinoline |
InChI |
InChI=1S/C18H15NO2/c1-2-4-16-14(3-1)7-9-15(19-16)8-5-13-6-10-17-18(11-13)21-12-20-17/h1-4,6-7,9-11H,5,8,12H2 |
InChI Key |
ZDRLPWFUZOCXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


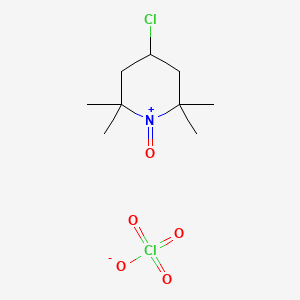
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)
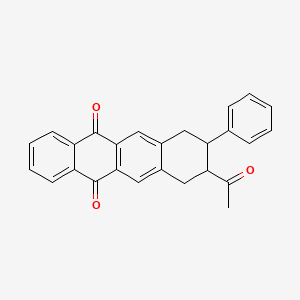
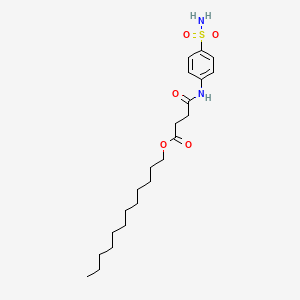
![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
